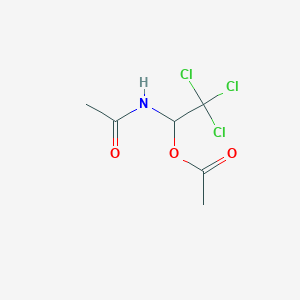
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized applications due to its stability, hydrophobicity, and resistance to chemical and thermal degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid typically involves the reaction of perfluorinated alcohols with unsaturated carboxylic acids. One common method includes the esterification of perfluorinated alcohols with acrylic acid derivatives, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the esterification and hydrolysis reactions. The reaction conditions are carefully controlled to maintain the integrity of the fluorinated chains and prevent side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated acids.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Fluorinated derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mecanismo De Acción
The mechanism of action of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. This compound can form strong hydrogen bonds and van der Waals interactions, affecting its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
110680-70-1 |
|---|---|
Fórmula molecular |
C8H3F11O2 |
Peso molecular |
340.09 g/mol |
Nombre IUPAC |
3,4,4,5,5,6,6,7,7,8,8-undecafluorooct-2-enoic acid |
InChI |
InChI=1S/C8H3F11O2/c9-2(1-3(20)21)5(12,13)7(16,17)8(18,19)6(14,15)4(10)11/h1,4H,(H,20,21) |
Clave InChI |
SMNQOZHIWIWLNG-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

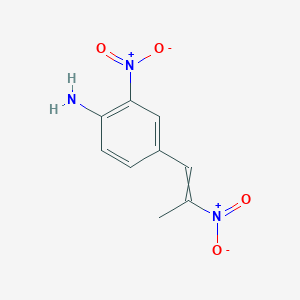

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
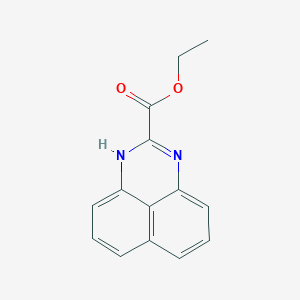
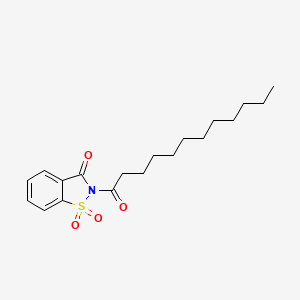
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
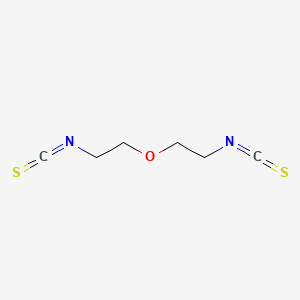
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
